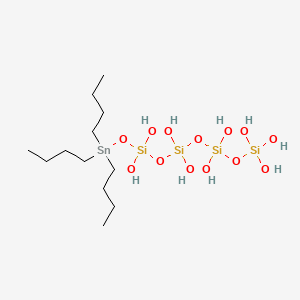
7-((Tributylstannyl)oxy)-tetrasiloxane-1,1,1,3,3,5,5,7,7-nonol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-((Tributylstannyl)oxy)-tetrasiloxane-1,1,1,3,3,5,5,7,7-nonol: is a complex organotin compound featuring a tetrasiloxane backbone with tributylstannyl and hydroxyl functional groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 7-((Tributylstannyl)oxy)-tetrasiloxane-1,1,1,3,3,5,5,7,7-nonol typically involves the following steps:
Formation of Tributylstannyl Intermediate: The tributylstannyl group is introduced through a reaction involving tributyltin hydride and a suitable precursor, such as paraformaldehyde, in the presence of a base like diisopropylamine and a solvent like tetrahydrofuran.
Coupling with Tetrasiloxane Backbone: The tributylstannyl intermediate is then coupled with a tetrasiloxane precursor under controlled conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through techniques such as distillation and chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
7-((Tributylstannyl)oxy)-tetrasiloxane-1,1,1,3,3,5,5,7,7-nonol: can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form simpler siloxane derivatives.
Substitution: The tributylstannyl group can be substituted with other functional groups through reactions with suitable reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Reagents like halogens or organometallic compounds are often employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield siloxane ketones, while substitution reactions can introduce various functional groups into the siloxane backbone .
Wissenschaftliche Forschungsanwendungen
7-((Tributylstannyl)oxy)-tetrasiloxane-1,1,1,3,3,5,5,7,7-nonol: has several scientific research applications:
Wirkmechanismus
The mechanism of action of 7-((Tributylstannyl)oxy)-tetrasiloxane-1,1,1,3,3,5,5,7,7-nonol involves its ability to interact with various molecular targets and pathways:
Vergleich Mit ähnlichen Verbindungen
7-((Tributylstannyl)oxy)-tetrasiloxane-1,1,1,3,3,5,5,7,7-nonol: can be compared with other similar compounds, such as:
Tributyltin Compounds: These include tributyltin chloride and tributyltin oxide, which have similar organotin structures but different functional groups.
Siloxane Compounds: Compounds like hexamethyldisiloxane and octamethylcyclotetrasiloxane share the siloxane backbone but lack the tributylstannyl group.
Uniqueness
The uniqueness of This compound lies in its combination of the tributylstannyl group with the tetrasiloxane backbone, providing distinct chemical and physical properties that are not observed in other similar compounds .
Eigenschaften
CAS-Nummer |
94109-31-6 |
|---|---|
Molekularformel |
C12H36O13Si4Sn |
Molekulargewicht |
619.46 g/mol |
IUPAC-Name |
[dihydroxy(tributylstannyloxy)silyl]oxy-[dihydroxy(trihydroxysilyloxy)silyl]oxy-dihydroxysilane |
InChI |
InChI=1S/3C4H9.H9O13Si4.Sn/c3*1-3-4-2;1-14(2,3)11-16(7,8)13-17(9,10)12-15(4,5)6;/h3*1,3-4H2,2H3;1-5,7-10H;/q;;;-1;+1 |
InChI-Schlüssel |
ABHRQDGSFRAAKL-UHFFFAOYSA-N |
Kanonische SMILES |
CCCC[Sn](CCCC)(CCCC)O[Si](O)(O)O[Si](O)(O)O[Si](O)(O)O[Si](O)(O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















